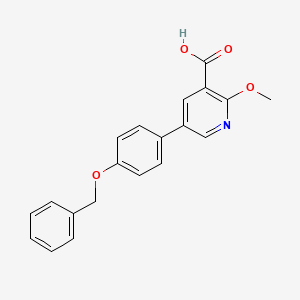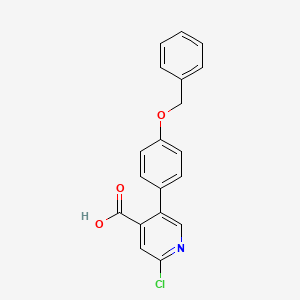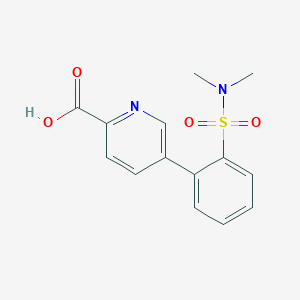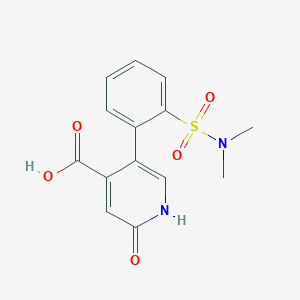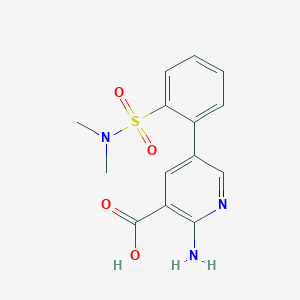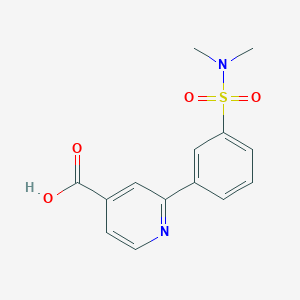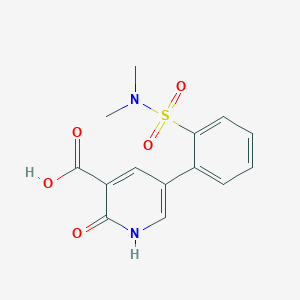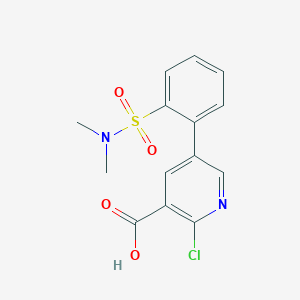
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid (2C5DMSNA) is a chemical compound that is widely used in scientific research. It is a highly effective reagent for synthesizing a variety of compounds and has a wide range of applications in laboratory experiments. 2C5DMSNA is a white solid, with a melting point of 95°C, and is available commercially in a 95% purity grade.
科学研究应用
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is widely used in scientific research, primarily as a reagent for synthesizing a variety of compounds. It is also used as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds, the synthesis of peptides, and the synthesis of polymers. In addition, 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is used as a reagent in the synthesis of pharmaceuticals, including antibiotics and antifungal agents.
作用机制
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% acts as a nucleophilic reagent, which means that it is capable of forming covalent bonds with other molecules. This is accomplished by the formation of a covalent bond between the sulfur atom of the dimethylsulfamoyl group and the nitrogen atom of the nicotinic acid group. This covalent bond is then used to form a variety of different compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to have an anti-inflammatory effect, and to inhibit the growth of certain bacteria and fungi. In addition, it has been found to have an inhibitory effect on the activity of certain enzymes, and to modulate the activity of certain hormones.
实验室实验的优点和局限性
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a highly effective reagent for synthesizing a variety of compounds, and has a wide range of applications in laboratory experiments. It is relatively easy to use, and can be used to synthesize a variety of compounds in a relatively short period of time. However, it is important to note that 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% is a highly reactive compound, and should be handled with care.
未来方向
The potential applications of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% are vast, and there are a number of areas that could benefit from further research. For example, further research could be conducted on the biochemical and physiological effects of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%, as well as its potential therapeutic applications. In addition, further research could be conducted on the synthesis of more complex compounds using 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% as a reagent. Finally, further research could be conducted on the development of more efficient methods for synthesizing 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95%.
合成方法
2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 2-chloro-5-nitrobenzene-1-sulfonamide with dimethylsulfoxide (DMSO) and sodium hydroxide. This reaction is carried out in a three-step process, which involves the formation of the intermediate compound 2-chloro-5-(2-dimethylsulfamoylphenyl)nicotinic acid, followed by the addition of a base, and finally the addition of a reducing agent. The resulting product is then purified and crystallized.
属性
IUPAC Name |
2-chloro-5-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)12-6-4-3-5-10(12)9-7-11(14(18)19)13(15)16-8-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPKUQLTKTIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

